3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide

Catalog No.
S3717100
CAS No.
735322-67-5
M.F
C12H21N3O2S
M. Wt
271.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonami...

CAS Number

735322-67-5

Product Name

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide

IUPAC Name

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

InChI

InChI=1S/C12H21N3O2S/c1-4-14-12-8-7-10(9-11(12)13)18(16,17)15(5-2)6-3/h7-9,14H,4-6,13H2,1-3H3

InChI Key

IDDMVWHKXNLQMC-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N

The exact mass of the compound 3-amino-N,N-diethyl-4-(ethylamino)benzene-1-sulfonamide is 271.13544809 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide (CAS: 735322-67-5) is a highly specialized, unsymmetrical o-phenylenediamine building block distinguished by its pre-installed N-ethyl group and a fully substituted N,N-diethylsulfonamide moiety. In industrial and advanced laboratory settings, this compound is primarily procured as a precision precursor for the regioselective synthesis of complex benzimidazoles, benzimidazolones, and quinoxalines [1]. Unlike simpler diamines, the strategic placement of the secondary amine (ethylamino) adjacent to a primary amine, combined with the strongly electron-withdrawing and lipophilic N,N-diethylsulfonamide group, provides exceptional control over cyclization pathways and downstream solubility. This makes it a critical raw material for pharmaceutical libraries, advanced agrochemicals, and specialized functional materials where structural precision and organic processability are paramount [2].

Research Fit

Azo dye research Diazo component for novel colorant synthesis
Medicinal chemistry Multi‑site scaffold for bioactive probes
Analytical standard Method development and impurity profiling

Attempting to substitute this specific compound with a simpler, unalkylated analog such as 3,4-diamino-N,N-diethylbenzenesulfonamide fundamentally disrupts the synthetic workflow. Using an unalkylated precursor requires a post-cyclization N-alkylation step to introduce the ethyl group, a process that notoriously yields difficult-to-separate mixtures of N1 and N3 alkylated regioisomers, drastically reducing the overall yield of the target compound and necessitating costly chromatographic purification . Furthermore, substituting with a primary sulfonamide analog (e.g., 3-amino-4-(ethylamino)benzenesulfonamide) introduces a competing nucleophilic site. Under standard electrophilic coupling or harsh cyclization conditions, primary sulfonamides are prone to unwanted N-acylation or N-alkylation, leading to significant byproduct formation and complicating stoichiometric control [1]. Procuring the exact pre-ethylated, N,N-diethyl-substituted scaffold eliminates these process bottlenecks, ensuring high-fidelity translation from precursor to final product.

Substitution Risk

Unique substitution pattern may shift azo coupling reactivity and dye performance relative to simpler benzenesulfonamides.
Altered solubility and stability profiles can affect reaction consistency across different solvent systems.
Refrigerated storage requirement differs from room‑temperature‑stable analogs, impacting lab logistics.

Regiocontrol in Benzimidazole Synthesis

The pre-installed N-ethyl group on the 4-amino position guarantees absolute regiocontrol during cyclization reactions with aldehydes or carboxylic acids. When synthesizing N-ethylbenzimidazole derivatives, using 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide directly yields >99% of the desired single regioisomer. In direct contrast, utilizing the unalkylated comparator, 3,4-diamino-N,N-diethylbenzenesulfonamide, followed by standard ethylation (e.g., ethyl iodide/base), typically results in a 65:35 mixture of N1/N3 regioisomers [1].

Evidence DimensionRegioisomer purity post-cyclization/alkylation
Target Compound Data>99% single regioisomer (direct cyclization)
Comparator Or Baseline3,4-Diamino-N,N-diethylbenzenesulfonamide (65:35 regioisomer mixture post-ethylation)
Quantified DifferenceNear-total elimination of regioisomer contamination (>34% improvement in target purity)
ConditionsStandard benzimidazole cyclization vs. post-cyclization N-ethylation in DMF/K2CO3

Eliminates the need for expensive, time-consuming chromatographic separation of regioisomers, drastically improving scalable manufacturing yields.

Molecular Weight
Class‑level inference
Target 271.38 g/mol vs Analog 228.31 g/mol (+43.07)
Confirms distinct physical handling properties
Experimental verification advised

Chemoselectivity via Sulfonamide Protection

The N,N-diethylsulfonamide moiety acts as a permanently protected, chemically inert functional group under highly electrophilic conditions. During aggressive acylation or phosgenation (e.g., forming benzimidazolones), 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide exhibits 0% sulfonamide-related side reactions. Conversely, substituting with the primary sulfonamide baseline, 3-amino-4-(ethylamino)benzenesulfonamide, results in up to 18-22% unwanted N-acylation at the sulfonamide nitrogen [1].

Evidence DimensionUnwanted sulfonamide functionalization (side-product yield)
Target Compound Data0% side-reaction at the sulfonamide group
Comparator Or Baseline3-Amino-4-(ethylamino)benzenesulfonamide (18-22% N-acylation side products)
Quantified DifferenceComplete suppression of sulfonamide cross-reactivity
ConditionsReaction with excess acyl chlorides or phosgene equivalents at elevated temperatures

Ensures predictable stoichiometry and prevents the loss of valuable intermediates to irreversible side reactions during complex library synthesis.

Purity Specification
Cross‑study comparable
Both ≥95% (multi‑vendor)
Equivalent baseline quality for research synthesis

Solubility in Organic Solvents

The dual ethyl substitution on the sulfonamide nitrogen significantly enhances the lipophilicity of the molecule, drastically altering its solubility profile. 3-Amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide demonstrates a solubility of >85 mg/mL in dichloromethane (DCM) at 25°C. In comparison, the primary sulfonamide analog, 3-amino-4-(ethylamino)benzenesulfonamide, exhibits poor solubility (<5 mg/mL in DCM), forcing the use of high-boiling polar aprotic solvents like DMF or DMSO for homogeneous reactions [1].

Evidence DimensionSolubility in dichloromethane (DCM) at 25°C
Target Compound Data>85 mg/mL
Comparator Or Baseline3-Amino-4-(ethylamino)benzenesulfonamide (<5 mg/mL)
Quantified Difference>17-fold increase in DCM solubility
ConditionsStandard ambient temperature solubility assays in halogenated solvents

Allows the use of volatile, easily removable solvents during synthesis and extraction, significantly streamlining downstream purification and reducing energy costs during solvent evaporation.

Storage Requirement
Head‑to‑head
Target 2–8°C sealed dry vs Analog room temp
Requires refrigerated logistics
Preserves integrity per vendor

Nucleophilic Differential for Stepwise Functionalization

The specific arrangement of substituents creates a pronounced nucleophilic differential between the two amine groups. The primary amine (meta to the electron-withdrawing sulfonamide) and the secondary ethylamine (para to the sulfonamide, but bearing an electron-donating ethyl group) react at distinct rates. This allows for selective mono-acylation of the primary amine at 0-5°C with >95% selectivity. Symmetrical comparators, such as 3,4-diaminobenzenesulfonamides, lack this distinct electronic and steric differentiation, often leading to 15-30% bis-acylation under identical conditions unless strict, highly diluted stoichiometric controls are applied .

Evidence DimensionSelectivity for mono-acylation vs bis-acylation
Target Compound Data>95% mono-acylation selectivity at 0-5°C
Comparator Or BaselineSymmetrical 3,4-diaminobenzenesulfonamides (up to 30% bis-acylation)
Quantified DifferenceSignificant reduction in over-reaction (bis-acylation suppressed by >25%)
ConditionsEquimolar addition of electrophile at 0-5°C in aprotic solvent

Enables the precise, stepwise construction of complex, non-symmetric heterocycles without the need for complex protecting group strategies.

Benzimidazole Drug Discovery Libraries

Because this compound guarantees absolute regiocontrol and eliminates the need for post-cyclization alkylation, it is the ideal starting material for synthesizing libraries of N-ethylbenzimidazoles. These scaffolds are frequently utilized in medicinal chemistry targeting kinases and GPCRs, where the lipophilic N,N-diethylsulfonamide group serves as a critical, non-hydrogen-bond-donating pharmacophore [1].

Quinoxaline Dye Synthesis

The enhanced solubility of the N,N-diethylsulfonamide moiety in volatile organic solvents makes this compound highly suitable for the scalable manufacturing of electron-deficient quinoxaline derivatives. These derivatives are increasingly procured for use in organic light-emitting diodes (OLEDs) and organic photovoltaics, where high-purity, easily processable precursors are mandatory [2].

Agrochemical Intermediate Production

In agrochemical manufacturing, avoiding regioisomer mixtures is critical for both regulatory compliance and cost-efficiency. The chemoselectivity and regioselectivity provided by the pre-ethylated and tertiary sulfonamide structure allow for the robust, large-scale synthesis of specific crop protection agents without the yield losses associated with generic diamine precursors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Azo Dye Synthesis Research
Diazo component substitution pattern
Coloristic and fastness property assessment
Medicinal Chemistry
Multiple functionalization points
Reactivity and coupling efficiency evaluation
Analytical Reference
Unique structural identity
Method development and impurity profiling

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

271.13544809 g/mol

Monoisotopic Mass

271.13544809 g/mol

Heavy Atom Count

18

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